[5-(6-chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
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Overview
Description
[5-(6-chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: is a complex organic compound featuring a bicyclic structure with a pyridine ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(6-chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile to form the bicyclic structure.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the bicyclic core.
Chlorination: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(6-chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its bicyclic structure and functional groups can interact with biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [5-(6-chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine-substituted pyridine ring can engage in π-π interactions and hydrogen bonding, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[5-(6-bromopyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: Similar structure with a bromine atom instead of chlorine.
[5-(6-fluoropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: Similar structure with a fluorine atom instead of chlorine.
[5-(6-methylpyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in [5-(6-chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its bromine, fluorine, and methyl analogs, which may exhibit different chemical and biological behaviors.
Properties
CAS No. |
2731010-50-5 |
---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.7 |
Purity |
95 |
Origin of Product |
United States |
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